2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine
Overview
Description
2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C9H15N5 and its molecular weight is 193.25 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with protein kinase B (PKB or Akt), a crucial enzyme in intracellular signaling pathways that regulate cell growth and survival . The compound acts as an ATP-competitive inhibitor, binding to the active site of PKB and preventing its activation. This interaction leads to the inhibition of downstream signaling pathways, affecting various cellular processes.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to inhibit the activity of PKB, leading to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, it affects the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anti-cancer properties.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding site of PKB, inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream targets, such as GSK3β, FKHRL1, and mTOR, which are involved in cell proliferation, protein translation, and survival. The compound’s ability to inhibit PKB makes it a potential therapeutic agent for cancer treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are critical factors in its efficacy. Studies have shown that the compound remains stable under specific storage conditions, such as room temperature and inert atmosphere . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of PKB activity, leading to prolonged anti-cancer effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PKB activity without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism affects the compound’s bioavailability and clearance from the body, impacting its overall efficacy and safety.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it accumulates in the cytoplasm and nucleus, where it exerts its inhibitory effects on PKB. The compound’s distribution within tissues also affects its therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with PKB and other biomolecules . Post-translational modifications, such as phosphorylation, may influence the compound’s targeting to specific cellular compartments, enhancing its inhibitory effects on PKB.
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5/c1-13-4-6-14(7-5-13)9-11-3-2-8(10)12-9/h2-3H,4-7H2,1H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLIWECWTESIKAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=CC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60671957 | |
Record name | 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60671957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57005-71-7 | |
Record name | 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60671957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.